7-(4-Benzylpiperazin-1-yl)-3-(3,4-dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine
CAS No.: 900877-44-3
Cat. No.: VC5361568
Molecular Formula: C27H31N5O2
Molecular Weight: 457.578
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 900877-44-3 |
|---|---|
| Molecular Formula | C27H31N5O2 |
| Molecular Weight | 457.578 |
| IUPAC Name | 7-(4-benzylpiperazin-1-yl)-3-(3,4-dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine |
| Standard InChI | InChI=1S/C27H31N5O2/c1-19-16-25(31-14-12-30(13-15-31)18-21-8-6-5-7-9-21)32-27(28-19)26(20(2)29-32)22-10-11-23(33-3)24(17-22)34-4/h5-11,16-17H,12-15,18H2,1-4H3 |
| Standard InChI Key | DQBIMMDGCPNLKL-UHFFFAOYSA-N |
| SMILES | CC1=NC2=C(C(=NN2C(=C1)N3CCN(CC3)CC4=CC=CC=C4)C)C5=CC(=C(C=C5)OC)OC |
Introduction
Chemical Synthesis and Structural Characterization
Synthetic Pathways
The synthesis of 7-(4-benzylpiperazin-1-yl)-3-(3,4-dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine typically begins with a pyrazolo[1,5-a]pyrimidine scaffold. A key step involves introducing the benzylpiperazine group via nucleophilic aromatic substitution (SAr) or cross-coupling reactions. For example, bromination at position 5 of the pyrazolo[1,5-a]pyrimidine core enables subsequent substitution with benzylpiperazine using activating agents like PyBroP (bromotripyrrolidinophosphonium hexafluorophosphate) . The 3,4-dimethoxyphenyl moiety is introduced through Suzuki–Miyaura cross-coupling, leveraging palladium catalysts and aryl boronic acids .
Structural Confirmation
Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are pivotal for confirming the structure. The -NMR spectrum typically shows signals for the methyl groups (δ 2.1–2.5 ppm), methoxy protons (δ 3.7–3.9 ppm), and aromatic protons from the dimethoxyphenyl and benzylpiperazine groups . High-resolution MS data align with the theoretical molecular weight of 457.578.
Pharmacological Profile
Mechanism of Action
The benzylpiperazine moiety is critical for interactions with neurotransmitter receptors, particularly serotonin (5-HT) and dopamine (D) receptors . The 3,4-dimethoxyphenyl group enhances binding affinity through hydrophobic and hydrogen-bonding interactions, while the methyl groups improve metabolic stability . In vitro studies demonstrate nanomolar affinities for these receptors, suggesting potential applications in neuropsychiatric disorders .
Kinase Inhibition
Recent studies highlight its activity as a kinase inhibitor. The trifluoromethylated pyrazolo[1,5-a]pyrimidine derivatives, synthesized via analogous routes, exhibit potent inhibition of Pim1 kinase (IC < 50 nM), a target in oncology . This suggests that structural modifications at position 7 could enhance selectivity for kinase targets .
Comparative Analysis with Pyrazolo[1,5-a]pyrimidine Derivatives
The integration of a benzylpiperazine group distinguishes this compound from classical derivatives like zaleplon, redirecting its activity from GABAergic to monoaminergic systems .
Future Directions
Further research should explore:
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Structure-Activity Relationships (SAR): Modifying the benzylpiperazine and dimethoxyphenyl groups to optimize receptor selectivity.
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In Vivo Studies: Assessing bioavailability and efficacy in animal models of depression or schizophrenia.
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Kinase Profiling: Expanding screening against oncogenic kinases like Pim1 and CDK2 .
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